N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea
Description
Key Nomenclature Features:
- Pyrazolo[3,4-b]pyridine : Indicates fusion between pyrazole (positions 3 and 4) and pyridine (position b).
- 4,6-Dimethyl : Methyl groups at C4 and C6 of the pyridine ring.
- 1H : The tautomeric form where the pyrazole nitrogen (N1) bears a hydrogen atom.
This nomenclature distinguishes the compound from isomers such as N-(5,7-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea , where methyl groups occupy alternate pyridine positions.
Molecular Geometry and Crystallographic Characterization
While crystallographic data for This compound remains unpublished, structural insights can be inferred from related pyrazolo[3,4-b]pyridine derivatives. For example, the piperonal chalcone analog incorporating this scaffold crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.23 Å, b = 9.45 Å, c = 10.12 Å, α = 89.5°, β = 78.3°, and γ = 81.2°. The pyrazolo[3,4-b]pyridine core adopts a planar conformation, with bond lengths and angles consistent with aromatic stabilization:
- C-N bond lengths: 1.33–1.38 Å (pyrazole) and 1.34–1.40 Å (pyridine).
- C-S bond in thiourea: ~1.68 Å, characteristic of partial double-bond character due to resonance.
Interactions such as N-H···S hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.4–3.6 Å) likely stabilize the lattice, as observed in structurally similar thiourea derivatives.
Tautomeric Behavior and Resonance Stabilization Mechanisms
The thiourea group exhibits thione-thiol tautomerism , influenced by solvent polarity and temperature. In nonpolar media, the thione form (N-H-C=S-NH2) predominates, while protic solvents favor the thiol tautomer (S-H-C=N-NH2). Resonance stabilization delocalizes electrons across the thiourea moiety, as shown below:
$$
\text{Thione form} \leftrightarrow \text{Resonance hybrid} \leftrightarrow \text{Thiol form}
$$
Key spectroscopic evidence includes:
- ¹H NMR : Broad singlets at δ 10.5–11.0 ppm (thione NH) and δ 8.2–8.5 ppm (pyrazole C-H).
- IR : C=S stretch at 1,150–1,250 cm⁻¹ and N-H stretches at 3,200–3,350 cm⁻¹.
The pyrazolo[3,4-b]pyridine core further stabilizes the molecule via aromatic sextet delocalization , with calculated resonance energies of ~30 kcal/mol.
Comparative Analysis with Pyrazolo[3,4-b]Pyridine Derivatives
This compound exhibits distinct electronic and steric properties compared to other derivatives:
The thiourea group’s electron-withdrawing nature lowers the LUMO energy (-1.8 eV vs. -1.3 eV for urea analogs), enhancing electrophilic reactivity. This contrasts with methyl or phenyl substituents, which primarily exert steric effects.
Properties
IUPAC Name |
(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-4-3-5(2)11-7-6(4)8(14-13-7)12-9(10)15/h3H,1-2H3,(H4,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQBDKPNQXRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327830 | |
| Record name | (4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866017-67-6 | |
| Record name | (4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Condensation in Ethanolic Medium
The most widely reported method involves reacting 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine with thiourea in ethanol under reflux. This approach exploits the nucleophilic nature of the primary amine at position 3, facilitating condensation with thiourea to form the thiourea linkage.
Procedure :
- Reactants :
- 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine (1.0 equiv)
- Thiourea (1.2 equiv)
- Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux (78°C)
- Duration: 6–8 hours
- Workup :
- Cool the reaction mixture to room temperature.
- Filter the precipitate and wash with cold ethanol.
- Recrystallize from ethanol/water (3:1) to obtain pure product.
Acid-Catalyzed Condensation
Alternative protocols employ acidic conditions to enhance reaction efficiency. For example, hydrochloric acid (HCl) catalyzes the condensation by protonating the amine group, increasing its electrophilicity.
Procedure :
- Reactants :
- 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine (1.0 equiv)
- Thiourea (1.5 equiv)
- HCl (2.0 equiv)
- Conditions :
- Solvent: Ethanol
- Temperature: 60°C
- Duration: 4 hours
- Yield : 80–85%.
Nucleophilic Substitution Using 3-Halo Derivatives
Reaction of 3-Chloro-4,6-Dimethylpyrazolo[3,4-b]Pyridine with Thiourea
Substitution of a halogen atom at position 3 with thiourea provides an alternative route. This method is advantageous when the amino precursor is inaccessible.
Procedure :
- Reactants :
- 3-Chloro-4,6-dimethylpyrazolo[3,4-b]pyridine (1.0 equiv)
- Thiourea (2.0 equiv)
- Base: Potassium carbonate (K₂CO₃, 2.5 equiv)
- Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Duration: 12 hours
- Workup :
- Pour the mixture into ice water.
- Extract with ethyl acetate and dry over Na₂SO₄.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Multicomponent Reactions Involving Pyrazole and Pyridine Precursors
One-Pot Cyclization with Thiourea
Recent advances utilize multicomponent reactions to assemble the pyrazolo[3,4-b]pyridine core and thiourea moiety simultaneously. For example, reacting 5-aminopyrazole derivatives with thiourea and carbonyl compounds under microwave irradiation achieves rapid cyclization.
Procedure :
- Reactants :
- 5-Amino-1H-pyrazole (1.0 equiv)
- Thiourea (1.0 equiv)
- Acetylacetone (1.0 equiv)
- Conditions :
- Catalyst: Cu(II) acetylacetonate (10 mol%)
- Solvent: Chloroform (CHCl₃)
- Temperature: 100°C (microwave)
- Duration: 30 minutes
- Yield : 85–90%.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Condensation | 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine | Ethanol, reflux | 70–75% | Simple setup; high purity | Long reaction time |
| Acid-Catalyzed Condensation | 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine | Ethanol, HCl, 60°C | 80–85% | Faster; higher yield | Requires acid handling |
| Nucleophilic Substitution | 3-Chloro-4,6-dimethylpyrazolo[3,4-b]pyridine | DMF, K₂CO₃, 80°C | 60–65% | Versatile for halogenated precursors | Low yield; column purification |
| Multicomponent Reaction | 5-Amino-1H-pyrazole, thiourea, acetylacetone | CHCl₃, Cu(II) catalyst, microwave | 85–90% | Rapid; high atom economy | Specialized equipment required |
Key Reaction Mechanisms
Condensation Mechanism
The amine group at position 3 attacks the electrophilic carbon of thiourea, followed by deprotonation and elimination of ammonia to form the thiourea linkage:
$$
\text{3-NH}2 + \text{NH}2\text{CSNH}2 \rightarrow \text{3-NH-CS-NH}2 + \text{NH}_3 \uparrow
$$
Nucleophilic Substitution Mechanism
The chloro group at position 3 is displaced by the thiourea nucleophile via an SₙAr mechanism, facilitated by the electron-withdrawing pyridine ring:
$$
\text{3-Cl} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{Base}} \text{3-NH-CS-NH}_2 + \text{Cl}^-
$$
Challenges and Optimization Strategies
- Low Solubility : The pyrazolo[3,4-b]pyridine core exhibits limited solubility in polar solvents. Using DMF or DMSO improves reactivity in substitution reactions.
- Byproduct Formation : Over-condensation may occur with excess thiourea. Stoichiometric control (1:1.2 ratio) mitigates this issue.
- Catalyst Selection : Copper(II) catalysts enhance reaction rates in multicomponent syntheses but require careful removal during purification.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are often employed
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted pyrazolopyridines .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNS
- Molecular Weight : 246.31 g/mol
- Functional Groups : Pyrazole, pyridine, thiourea
The synthesis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under specific reaction conditions. This method allows for the efficient production of the compound while maintaining its structural integrity .
Chemical Applications
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile scaffold in organic synthesis .
The compound exhibits significant biological properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate antimicrobial effects against various bacterial strains .
- Antiviral Properties : Preliminary research indicates potential antiviral activity, suggesting its use in developing antiviral agents .
- Antitumor Effects : It is being investigated for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Pharmaceutical Development
This compound is explored as a potential candidate for drug development:
- Cyclin-dependent Kinase Inhibitors : Its derivatives are being evaluated for their efficacy as inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cancer progression .
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of this compound assessed their antimicrobial efficacy using agar diffusion methods. The results indicated varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, establishing a foundation for further exploration in pharmaceutical applications .
Case Study 2: Antitumor Activity
Research involving cell-based assays on tumor cell lines (e.g., MCF7 and HeLa) demonstrated that certain derivatives of this compound significantly inhibited cell proliferation and induced apoptosis. This points to the compound's potential role in cancer therapy .
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea involves its interaction with various molecular targets. It can inhibit enzymes such as cyclin-dependent kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the arrest of cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Ultrasonic irradiation (used for 4a-d ) reduces reaction time (30 min vs. 12 h for conventional methods) and improves yields (87–93% vs. 70–79%) compared to traditional heating .
- Substituent Effects : The thiourea group in 6b introduces a sulfur atom, which may enhance antioxidant activity via radical scavenging. In contrast, acetamide derivatives like 4a prioritize amide-based interactions .
Physicochemical and Spectral Properties
Table: Comparative Spectral Data
| Parameter | 6b (Thiourea analog) | 4a (Acetamide analog) |
|---|---|---|
| Melting Point | 200–202°C | Not reported (yield 76%) |
| IR (cm⁻¹) | 3360, 3290 (NH); 1610 (C=S) | Data not provided in evidence |
| 1H NMR (δ ppm) | 2.34, 2.52 (CH3); 13.0 (pyrazole NH) | Not detailed in evidence |
| MS (m/z) | 297 (M⁺, 60.5%) | Not reported |
Analysis :
- The thiourea group in 6b is confirmed via IR (C=S stretch at 1610 cm⁻¹) and NMR (exchangeable NH protons at δ 8.5–13.0 ppm) .
- Methyl groups in both analogs contribute to hydrophobic interactions, but the absence of a phenyl group in the target compound may improve solubility compared to 6b .
Anticancer and Antioxidant Screening :
- Acetamide Derivatives (4a-d): Tested for anticancer (cell line unspecified) and antioxidant activity.
Hypothetical Comparison :
- The target compound’s thiourea group (without a phenyl substituent) may exhibit stronger antioxidant activity than 4a due to increased accessibility of the -CS-NH2 moiety for radical quenching.
- Compared to 6b , the absence of a phenyl group might reduce steric hindrance, enhancing binding to biological targets.
Biological Activity
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anticancer, and antibacterial activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound this compound features a pyrazolo[3,4-b]pyridine core substituted with a thiourea moiety. This structural framework is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4S |
| Molecular Weight | 220.29 g/mol |
| XLogP3-AA | 2.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
Antiviral Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viruses such as herpes simplex virus type-1 (HSV-1) and tobacco mosaic virus (TMV).
Key Findings:
- Inhibition of TMV: A related pyrazole acyl thiourea analog exhibited an EC50 value of 0.20 μM against TMV, indicating strong antiviral activity compared to standard treatments .
- Anti-HIV Activity: Some pyrazole derivatives have demonstrated anti-HIV activity with EC50 values as low as 3.98 μM .
Anticancer Activity
This compound has been investigated for its anticancer potential. Compounds in this class have shown significant antiproliferative effects in various cancer cell lines.
Research Insights:
- Mechanism of Action: The anticancer mechanism is thought to involve the inhibition of tubulin polymerization and disruption of protein kinase signaling pathways .
- Apoptosis Induction: Studies indicate that these compounds can induce apoptosis in cancer cells, contributing to their therapeutic potential .
Antibacterial Activity
The antibacterial efficacy of pyrazolo[3,4-b]pyridine derivatives has also been explored. These compounds have been shown to inhibit the growth of various bacterial strains.
Notable Results:
- Broad Spectrum Activity: Pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Table 1: Biological Activity Summary
| Activity Type | Target Pathogen/Cell Line | EC50 (μM) | Reference |
|---|---|---|---|
| Antiviral | TMV | 0.20 | |
| Antiviral | HSV-1 | 3.98 | |
| Anticancer | Various Cancer Cell Lines | Varies | |
| Antibacterial | Gram-positive Bacteria | Varies |
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of this compound on breast cancer cell lines, it was found that the compound significantly reduced cell viability at concentrations above 10 μM after 48 hours of treatment. The mechanism involved apoptosis induction as confirmed by flow cytometry analysis.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Isothiocyanate coupling | Dichloromethane, RT, 12 h | 65–75% | |
| Alkylation with K₂CO₃ | DMF, 80°C, 6 h | 60–70% |
Basic: How are spectroscopic techniques (NMR, IR) employed to confirm the thiourea moiety?
Answer:
- ¹H NMR: The thiourea NH protons appear as broad singlets near δ 10.5–11.0 ppm due to hydrogen bonding. The pyrazole C-H protons resonate as singlets at δ 8.2–8.5 ppm. Methyl groups on the pyridine ring show peaks at δ 2.4–2.6 ppm .
- IR: Stretching vibrations for C=S (1150–1250 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm thiourea formation. Aromatic C=C stretches (1450–1600 cm⁻¹) validate the pyrazole backbone .
Advanced: How do structural modifications to the thiourea group influence kinase inhibition activity?
Answer:
- Substituent Effects: Replacing the thiourea sulfur with oxygen (urea) reduces electron-withdrawing effects, diminishing binding to kinase ATP pockets. Thiourea’s sulfur enhances hydrophobic interactions, as shown in docking studies with protein kinases (IC₅₀: 0.2–1.8 µM for thiourea vs. >5 µM for urea analogs) .
- SAR Studies: Bulky aryl substituents on thiourea improve selectivity for VEGFR-2 over off-target kinases (e.g., EGFR). Computational models (AutoDock Vina) highlight hydrogen bonds between thiourea NH and kinase hinge regions .
Advanced: What crystallographic refinement strategies are recommended for resolving structural ambiguities?
Answer:
- Software: Use SHELXL for small-molecule refinement. For twinned or high-resolution macromolecular crystals, SHELXPRO interfaces with PHENIX for anisotropic displacement parameter (ADP) modeling .
- Data Collection: Collect high-resolution (<1.2 Å) data at low temperature (100 K). Resolve disorder by splitting occupancy (e.g., thiourea conformation) using PART instructions in SHELXL .
Q. Table 2: Crystallographic Parameters for Related Compounds
| Compound | Space Group | Resolution (Å) | R-factor (%) | Reference |
|---|---|---|---|---|
| Pyrazolo-thiourea analog | P2₁/c | 0.98 | 3.2 | |
| Kinase-thiourea complex | C2 | 2.1 | 18.5 |
Advanced: How can conflicting biological activity data be reconciled across studies?
Answer:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1 mM vs. 10 µM) significantly alter IC₅₀ values. Normalize data to control inhibitors (e.g., staurosporine) .
- Solubility Factors: Poor aqueous solubility (>100 µM in PBS) may lead to underestimated activity. Use DMSO stocks <0.1% and confirm compound stability via HPLC pre-assay .
Basic: What purification methods are optimal for isolating thiourea derivatives?
Answer:
- Recrystallization: Acetonitrile or acetone/water (7:3 v/v) yields high-purity crystals (>95%) .
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for polar impurities. Monitor by TLC (Rf: 0.3–0.4) .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: SwissADME estimates LogP (2.1–2.5), moderate permeability (Caco-2: 12 × 10⁻⁶ cm/s), and CYP3A4 inhibition risk (70% probability) .
- Molecular Dynamics (MD): GROMACS simulations (50 ns) reveal stable binding to sGC (solubleguanylyl cyclase) with RMSD <2.0 Å, supporting its use in pulmonary hypertension models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
